molecular formula C7H6F3NO3S B6341446 4-Amino-3-(trifluoromethyl)benzenesulfonic acid CAS No. 367-72-6

4-Amino-3-(trifluoromethyl)benzenesulfonic acid

Cat. No. B6341446
CAS RN: 367-72-6
M. Wt: 241.19 g/mol
InChI Key: HMMQIMABXGTJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(trifluoromethyl)benzenesulfonic acid, also known as 4-ATBS, is an important organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 225.17 g/mol and a molecular formula of C7H7F3NO3S. 4-ATBS is a highly versatile compound with a wide range of synthetic and research applications. It is used as a reagent in various chemical reactions, and it has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)benzenesulfonic acid has a variety of scientific research applications. It is used as a reagent in various organic synthesis reactions, such as the synthesis of esters, amides, and sulfonamides. It is also used as a catalyst for the oxidation of alcohols and for the reduction of nitro compounds. 4-Amino-3-(trifluoromethyl)benzenesulfonic acid can also be used to synthesize fluorescent dyes and fluorescent labels for use in research. Additionally, it has been studied for its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid is not yet fully understood. However, studies have shown that it can act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body. 4-Amino-3-(trifluoromethyl)benzenesulfonic acid may also act as an agonist of the G protein-coupled receptors GPR40 and GPR120, which are involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that 4-Amino-3-(trifluoromethyl)benzenesulfonic acid can have a variety of biochemical and physiological effects. In animal studies, 4-Amino-3-(trifluoromethyl)benzenesulfonic acid has been shown to reduce levels of triglycerides and cholesterol in the bloodstream, as well as reduce inflammation. It has also been shown to reduce the growth of certain types of cancer cells. In addition, 4-Amino-3-(trifluoromethyl)benzenesulfonic acid has been shown to reduce the activity of certain enzymes involved in the metabolism of glucose and lipids, as well as reduce levels of insulin and glucose in the bloodstream.

Advantages and Limitations for Lab Experiments

4-Amino-3-(trifluoromethyl)benzenesulfonic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low cost. However, it is not very soluble in organic solvents, and it can react with other compounds in a reaction mixture.

Future Directions

There are several potential future directions for the research and use of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid. One potential direction is to explore the potential therapeutic benefits of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research could be done to explore the potential biochemical and physiological effects of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid, as well as to develop more efficient and cost-effective synthesis methods. Finally, further research could be done to explore the potential use of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid in the synthesis of fluorescent dyes and fluorescent labels for use in research.

Synthesis Methods

4-Amino-3-(trifluoromethyl)benzenesulfonic acid has been synthesized in a few different ways. The most common method of synthesis involves the reaction of 4-amino-3-trifluoromethylbenzene with chlorosulfonic acid in aqueous acetic acid. This reaction yields a mixture of 4-Amino-3-(trifluoromethyl)benzenesulfonic acid and 4-amino-3-trifluoromethylbenzenesulfonyl chloride, which can be separated by recrystallization. Other methods of synthesis include the reaction of 4-amino-3-trifluoromethylbenzene with sulfur trioxide in pyridine and the reaction of 4-amino-3-trifluoromethylbenzene with sulfur dichloride in pyridine.

properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)5-3-4(15(12,13)14)1-2-6(5)11/h1-3H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMQIMABXGTJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(trifluoromethyl)benzenesulfonic acid

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